REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][NH:12]C(=O)C)=[CH:7][CH:6]=1)[CH3:3]>Cl>[CH3:3][N:2]([CH2:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][NH2:12])=[CH:7][CH:6]=1)[CH3:1]
|
Name
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N-(4-Dimethylaminomethylphenylmethyl)acetamide
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Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC1=CC=C(C=C1)CNC(C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
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TEMPERATURE
|
Details
|
under heating for 3 hr 40 min
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
ethyl acetate was added
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
The obtained crystals were dissolved in water (40 ml)
|
Type
|
ADDITION
|
Details
|
potassium carbonate was added to saturation
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
after drying
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC1=CC=C(C=C1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |